2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-14-7-9-16(10-8-14)24-20(26)19-17(11-12-27-19)23-21(24)28-13-18(25)22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLVVGFJENPHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thieno and pyrimidine precursors.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where a toluene derivative reacts with the thieno[3,2-d]pyrimidine core in the presence of a Lewis acid catalyst.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under mild conditions, often using a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the N-phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes
- Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of precursors.
- Introduction of Phenyl Group : Via Friedel-Crafts acylation.
- Addition of Thiol Group : Through nucleophilic substitution.
Wnt Signaling Pathway Modulation
IWP-L6 is primarily recognized for its role as a Porcupine inhibitor , which is crucial for the post-translational modification of Wnt proteins. By inhibiting Porcupine, IWP-L6 effectively blocks the secretion of Wnt proteins, thereby disrupting their signaling pathways.
In Vitro Studies
IWP-L6 has demonstrated significant effects in vitro:
- Wnt Signaling Inhibition : It blocks phosphorylation of the cytoplasmic Wnt pathway effector Dvl2 in HEK293 cells.
- Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines with notable IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.4 |
| MCF7 | 3.8 |
| A549 | 4.5 |
These findings suggest its potential as an anticancer agent.
Cancer Treatment
Due to its ability to inhibit Wnt signaling, IWP-L6 is being investigated for its potential in cancer therapy. The Wnt pathway is often dysregulated in cancers; thus, targeting this pathway could provide a novel approach to treatment.
Other Biological Applications
Research indicates that IWP-L6 may have implications beyond oncology:
- Neurodegenerative Diseases : Modulating Wnt signaling could influence neurogenesis and neuronal survival.
- Fibrosis : Inhibition of Wnt signaling may also play a role in reducing fibrosis in various tissues.
Mechanism of Action
The mechanism of action of 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Table 2: Activity Profiles of Selected Compounds
Key Findings :
- Electron-withdrawing groups (EWGs) : Nitro () or sulfonamide () substituents enhance antimicrobial and anti-inflammatory activities.
- Heteroaromatic acetamide groups : Benzothiazole (IWP2, ) or thiadiazole () moieties improve target specificity (e.g., Wnt or kinase inhibition).
- Halogen substituents : Fluorine () or chlorine () increases potency in anticancer and kinase-inhibitory activities.
Trends :
- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) are preferred for nucleophilic thioether formation.
- Purification: Flash chromatography and recrystallization (e.g., ethanol, ethyl acetate) are standard.
Physicochemical Properties
Table 4: Physical Properties of Selected Compounds
Biological Activity
The compound 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a synthetic derivative belonging to a class of thienopyrimidine compounds. These compounds have garnered interest due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound is believed to act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation. This includes the inhibition of topoisomerases and other critical kinases involved in cell cycle regulation.
-
Case Studies :
- A study found that related thienopyrimidine compounds exhibited IC50 values below 20 µM against breast cancer cell lines (MCF-7) and leukemia cells (K562), indicating potent cytotoxic effects.
- Another investigation highlighted that derivatives of this compound could induce apoptosis in cancer cells through the intrinsic pathway.
Antimicrobial Activity
The compound's thienopyrimidine core suggests potential antimicrobial properties.
- In Vitro Studies :
- Preliminary studies have shown that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal activity has also been noted against Candida albicans.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored extensively.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
-
Experimental Findings :
- In animal models of inflammation, related thienopyrimidine derivatives reduced paw edema significantly compared to controls.
- The compound's ability to modulate nitric oxide production has been documented, contributing to its anti-inflammatory effects.
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions for introducing the p-tolyl group onto the thienopyrimidinone core.
- Condensation reactions using condensing agents (e.g., DCC or EDCI) to attach the thioacetamide moiety to the scaffold .
- Reductive amination or nucleophilic substitution for final functionalization.
For intermediates, methods analogous to those in (iron powder reduction under acidic conditions) and (alkylthio group introduction) may be adapted.
Q. How is the molecular structure of this compound confirmed in academic research?
Structural confirmation relies on:
- 1H/13C NMR spectroscopy : To verify proton environments and carbon frameworks, particularly distinguishing thienopyrimidinone and acetamide groups.
- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation.
- Infrared (IR) spectroscopy : To confirm carbonyl (C=O) and thioamide (C=S) functional groups .
- X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment.
Q. What solvents and purification techniques are recommended for this compound?
Q. How should researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : To evaluate thermal stability.
- HPLC monitoring : For degradation under varying pH, temperature, or light exposure.
- Long-term storage : Recommend desiccated storage at –20°C in amber vials to prevent oxidation or hydrolysis .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for thioether bond formation.
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl group modifications are needed .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the p-tolyl or phenylacetamide groups (e.g., electron-withdrawing/-donating substituents) to assess impact on bioactivity.
- Biological assays : Test analogs against target enzymes (e.g., kinases) or microbial strains, as seen in ’s antimicrobial studies.
- Computational docking : Use tools like AutoDock to predict binding affinities with protein targets .
Q. How should researchers address contradictory bioactivity data across analogs?
Q. What computational methods are suitable for predicting reactivity or metabolic pathways?
- DFT (Density Functional Theory) : Calculate electrophilic/nucleophilic sites for reactivity prediction.
- ADMET prediction tools : Use SwissADME or admetSAR to estimate metabolic stability and toxicity.
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes for metabolic pathway analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
